molecular formula C9H18BrNO3 B1676992 tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate CAS No. 164332-88-1

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate

Cat. No.: B1676992
CAS No.: 164332-88-1
M. Wt: 268.15 g/mol
InChI Key: DMOPZPBTLCZSGL-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is an organic compound used in research related to life sciences . It is also known by its CAS Number: 164332-88-1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) . This indicates the molecular formula of the compound is C9H18BrNO3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.15 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound is also noted to have high GI absorption and is BBB permeant .

Scientific Research Applications

Synthesis and Chemical Reactions

  • tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is used in the synthesis of various chemical compounds. For instance, it is involved in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, achieved through reactions like protecting the amino group, condensation, and de-protection, yielding an overall yield of 11.4% (Wu, 2011).
  • Another application is seen in the synthesis of (2R)-2-[N-(tert-butoxy­carbonyl)­amino]-3-methylbutane­-1,3-diol. The crystals of this compound were grown from an ethyl acetate solution, demonstrating tert-butyl carbamate's utility in forming specific molecular structures (Oku, Naito, Yamada, & Katakai, 2004).

Catalysis and Cross-Coupling Reactions

  • tert-Butyl carbamate is also significant in catalysis, particularly in Pd-catalyzed cross-coupling reactions with aryl(Het) halides. This process results in the formation of desired compounds in moderate to excellent yields (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Synthesis of Biologically Active Compounds

  • It plays a crucial role in the synthesis of important intermediates in biologically active compounds. For example, it is used in the synthesis of an intermediate for omisertinib (AZD9291), a drug used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Glycosylation and Formation of Glycopeptide Building Blocks

  • tert-Butyl carbamate is utilized in glycosylative transcarbamylation, leading to the formation of anomeric 2-deoxy-2-amino sugar carbamates. This reaction is useful for generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Intermediate in Enantioselective Synthesis6. Another application is its use in enantioselective synthesis, such as in the preparation of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy­methyl)­cyclo­pentyl]­carbamate, an intermediate for synthesizing carbocyclic analogues of 2′-deoxy­ribonucleotides. Its crystal structure is crucial for understanding the substitution patterns in these compounds (Ober, Marsch, Harms, & Carell, 2004).

Asymmetric Aldol Routes to Protease Inhibitors

  • It is also employed in highly stereoselective asymmetric aldol routes to synthesize novel protease inhibitors, demonstrating its potential in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).

Lithium Alkoxide Reactions

Pd-catalyzed Cyclization

  • It serves as a substrate in Pd-catalyzed cyclization, leading to the formation of complex molecules like thienopyrroles and thienooxazepinones. This showcases its versatility in advanced organic synthesis (Brugier, Outurquin, & Paulmier, 2001).

Directed Lithiation in Organic Synthesis

  • Directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate leads to the synthesis of various substituted products. This reaction highlights the compound's role in organometallic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Safety and Hazards

The compound is associated with hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Relevant Papers The search results did not provide specific papers related to tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate .

Mechanism of Action

Target of Action

N-Boc-PEG1-bromide, also known as tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate or tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate, is a PEG linker .

Mode of Action

The compound contains a bromide group and a Boc-protected amino group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to be linked to other molecules through the formation of an amide bond.

Pharmacokinetics

The pharmacokinetics of N-Boc-PEG1-bromide would largely depend on the molecules it is linked to. As a PEG linker, it is known to increase the solubility of the resulting compound in aqueous media . This could potentially improve the absorption and distribution of the linked molecules. The compound is soluble in water, DMSO, DCM, and DMF .

Action Environment

The action of N-Boc-PEG1-bromide can be influenced by various environmental factors. For instance, the Boc group can be deprotected under mild acidic conditions . Therefore, the pH of the environment could affect the compound’s ability to form links. Additionally, the compound’s solubility could be influenced by the polarity of the environment, with higher solubility in polar (aqueous) environments .

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and thus influencing the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound may result in cumulative effects on cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These transport mechanisms are essential for the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the mitochondria may allow the compound to interact with enzymes involved in energy metabolism, while localization to the nucleus may influence gene expression .

Properties

IUPAC Name

tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPZPBTLCZSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164332-88-1
Record name tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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